Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate is an organic compound with the molecular formula C13H14N2O3. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methylbenzhydrazide with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the oxadiazole ring.
Scientific Research Applications
Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate can be compared with other similar compounds, such as:
- Ethyl 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetate
- Ethyl 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetate
- Ethyl 2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetate
These compounds share the oxadiazole ring structure but differ in the substituents on the aromatic ring The presence of different substituents can significantly affect their chemical and physical properties, as well as their biological activities
This compound is unique due to the presence of the methyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetate |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12(16)8-11-14-15-13(18-11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
IWPVQKMMULQNBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(O1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.